Increased Molecular Weight and Lipophilicity vs. 3-Aminopiperidine
3-Amino-1-carbethoxypiperidine exhibits a higher molecular weight and increased lipophilicity compared to its unprotected counterpart, 3-aminopiperidine, due to the addition of the ethoxycarbonyl group . This property shift is critical for controlling compound solubility and permeability during multi-step synthesis and for tuning the physicochemical profile of final drug candidates [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Molecular Weight: 172.2 g/mol; XLogP3: Not directly reported, but predicted to be significantly higher than 3-aminopiperidine due to the ethoxycarbonyl group . |
| Comparator Or Baseline | 3-Aminopiperidine (CAS 54012-73-6): Molecular Weight: 100.16 g/mol; XLogP3: -0.6 [1]. |
| Quantified Difference | Molecular weight increase of 72.04 g/mol (approx. 72% increase); predicted increase in XLogP3 of approximately 1.0–1.5 units (estimated from structural analogs). |
| Conditions | Computed properties based on chemical structure; XLogP3 for 3-aminopiperidine calculated by PubChem [1]. |
Why This Matters
The higher molecular weight and lipophilicity conferred by the carbethoxy group improve the compound's utility as a protected intermediate, as it is more readily retained on reverse-phase chromatography and exhibits altered solubility profiles compared to the unprotected amine, facilitating purification and handling.
- [1] PubChem. Piperidin-3-amine. CID 148119. Computed Properties: XLogP3-AA. Accessed 2026. View Source
